tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Catalog No.
S12317924
CAS No.
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-cyano-1H-indazole-1-carboxylate

Product Name

tert-Butyl 6-cyano-1H-indazole-1-carboxylate

IUPAC Name

tert-butyl 6-cyanoindazole-1-carboxylate

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,1-3H3

InChI Key

ZWGFIBZNRWWYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C#N)C=N1

tert-Butyl 6-cyano-1H-indazole-1-carboxylate is a member of the indazole family, characterized by its unique structure and diverse biological activities. This compound features a tert-butyl group, a cyano group at the 6-position, and a carboxylate moiety, making it an attractive candidate in medicinal chemistry. Indazole derivatives, including tert-butyl 6-cyano-1H-indazole-1-carboxylate, have been investigated for their potential therapeutic properties, which include anticancer, anti-inflammatory, and antimicrobial activities .

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
  • Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles under suitable conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the formation of more complex derivatives .

Research indicates that tert-butyl 6-cyano-1H-indazole-1-carboxylate exhibits significant biological activities. Notably, it has been studied for its potential as an anticancer agent, with mechanisms involving the inhibition of key enzymes and receptors that regulate cell growth and survival. Additionally, its antimicrobial properties have been explored, suggesting potential applications in treating infections .

The synthesis of tert-butyl 6-cyano-1H-indazole-1-carboxylate typically involves cyclization reactions of appropriate precursors. One common method is the transition metal-catalyzed cyclization, such as copper-catalyzed reactions, which facilitate the formation of the indazole ring structure. Other methods may include various substitution reactions to introduce the cyano and carboxylate groups .

tert-Butyl 6-cyano-1H-indazole-1-carboxylate has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex indazole derivatives with potential therapeutic benefits.
  • Biological Research: The compound is studied for its biological activities, particularly in cancer research and antimicrobial studies.
  • Material Science: It is utilized in developing new materials and as a precursor in pharmaceutical synthesis .

The interaction studies of tert-butyl 6-cyano-1H-indazole-1-carboxylate focus on its binding affinity to specific molecular targets. These studies often involve evaluating how the compound interacts with enzymes or receptors implicated in various diseases. For instance, research has shown that indazole derivatives can inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell signaling pathways related to cancer progression .

When comparing tert-butyl 6-cyano-1H-indazole-1-carboxylate with other similar compounds, several notable derivatives emerge:

Compound NameStructural FeaturesSimilarity
tert-Butyl 6-amino-1H-indazole-1-carboxylateAmino group at the 6-position0.98
tert-Butyl 6-hydroxy-1H-indazole-1-carboxylateHydroxy group at the 6-position0.91
tert-Butyl 3-amino-1H-indazole-1-carboxylateAmino group at the 3-position0.90
tert-Butyl 6-bromo-1H-indazole-1-carboxylateBromo group at the 6-position0.88
tert-Butyl 6-methyl 1H-indazole-1,6-dicarboxylateMethyl groups and dicarboxylate structure0.88

These compounds share similar structural motifs but differ in functional groups, leading to variations in their chemical reactivity and biological activities. The presence of different substituents significantly influences their pharmacological profiles and potential applications .

Transition Metal-Catalyzed Cyclization Strategies

Copper-Mediated Intramolecular N–N Bond Formation

Copper catalysis enables efficient N–N bond formation during indazole ring construction. A one-pot, three-component reaction using 2-bromobenzaldehyde derivatives, primary amines, and sodium azide has been demonstrated for synthesizing 2H-indazoles. For tert-butyl 6-cyano-1H-indazole-1-carboxylate, this method could involve a 2-bromo-4-cyanobenzaldehyde precursor reacting with tert-butyl carbazate under CuI catalysis. The reaction proceeds via sequential condensation, C–N bond formation, and intramolecular cyclization, achieving yields up to 84% under optimized conditions. Key advantages include functional group tolerance and scalability, though regioselectivity depends on the electronic effects of the cyano substituent.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki–Miyaura couplings are pivotal for introducing the cyano group at position 6. Starting from tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2), cross-coupling with cyanoboronic acids or transmetalation reagents like Zn(CN)₂ under Pd(dppf)Cl₂ catalysis affords the target compound. Studies show that Pd(dppf)Cl₂ in dimethoxyethane with K₂CO₃ achieves 84–92% yields for analogous indazole couplings. The tert-butyl carboxylate group remains intact under these conditions due to its steric protection, as evidenced by the stability of similar N-Boc indazoles in cross-coupling reactions.

Rhodium(III)-Promoted C–H Activation Pathways

Rhodium(III) catalysts enable direct C–H functionalization of aldehyde hydrazones to form indazole cores. For tert-butyl 6-cyano-1H-indazole-1-carboxylate, a substituted benzaldehyde hydrazone bearing a cyano group undergoes double C–H activation at the aryl and aldehyde positions. Cyclization via reductive elimination forms the indazole ring, followed by tert-butyl carboxylation using Boc₂O. This method offers atom economy and avoids prefunctionalized substrates, though yields are moderate (50–70%) due to competing side reactions.

Organocatalytic Asymmetric Synthesis Techniques

Chiral Auxiliary-Assisted Enantioselective Construction

While tert-butyl 6-cyano-1H-indazole-1-carboxylate lacks stereocenters, chiral auxiliaries can guide regioselective cyclization. For example, (R)-binol-derived hydrazines direct the formation of indazole intermediates with controlled N1-substitution. Subsequent Boc protection and cyanation yield the target compound with >90% regiopurity. This approach is critical for synthesizing chiral indazole derivatives for drug discovery.

Phase-Transfer Catalysis for Steric Control

Quaternary ammonium salts, such as benzylcinchoninium chloride, facilitate sterically hindered substitutions in biphasic systems. In the cyanation of tert-butyl 6-bromo-1H-indazole-1-carboxylate, phase-transfer catalysis (PTC) using NaCN and Aliquat 336 in toluene/water achieves 65% yield by mitigating hydrolysis of the tert-butyl ester. The bulky catalyst confines the reaction interface, favoring cyanide attack at position 6 over competing pathways.

Solid-Phase Synthesis for Combinatorial Library Generation

Resin-Bound Precursor Functionalization

Wang resin-linked 6-bromoindazole carboxylates serve as precursors for parallel synthesis. After immobilizing 6-bromo-1H-indazole-1-carboxylic acid onto the resin via ester linkages, Miyaura borylation with bis(pinacolato)diboron introduces a boronic ester at position 6. Subsequent Pd-mediated cyanation with CuCN converts the boronic ester to a cyano group, yielding resin-bound tert-butyl 6-cyano-1H-indazole-1-carboxylate. This method enables high-throughput screening of indazole analogs.

Cleavage Optimization for Carboxylate Preservation

Cleaving the product from resin while preserving the tert-butyl carboxylate requires mild acidic conditions. Trifluoroacetic acid (TFA)/dichloromethane (1:99) selectively cleaves the Wang resin ester linkage without deprotecting the Boc group, as confirmed by LC-MS analysis. Alternative photolabile linkers (e.g., o-nitrobenzyl esters) permit cleavage under UV light (365 nm), achieving >95% recovery of intact product.

tert-Butyl 6-cyano-1H-indazole-1-carboxylate (CAS: 1337882-28-6) is a valuable heterocyclic compound characterized by its indazole core structure with a cyano group at the 6-position and a tert-butoxycarbonyl protecting group at the N-1 position [27] [28]. The molecular formula is C13H13N3O2 with a molecular weight of 243.27 g/mol [28]. This compound serves as an important intermediate in medicinal chemistry and organic synthesis due to its versatile functional groups that can undergo various transformations [20].

The cyano group present at the 6-position of the indazole ring represents a highly versatile functional group that can be transformed into numerous other functionalities through well-established chemical pathways [29]. These transformations significantly expand the utility of tert-Butyl 6-cyano-1H-indazole-1-carboxylate as a building block for the synthesis of more complex molecules with diverse applications [5].

Nucleophilic Additions to Nitrile Functionality

The cyano group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate exhibits strong electrophilic character due to the linear sp-hybridized carbon-nitrogen triple bond, which creates a significant dipole with the carbon atom bearing a partial positive charge [6]. This electronic property makes the nitrile carbon susceptible to nucleophilic attack by various nucleophiles [14].

Nucleophilic addition to the cyano group typically proceeds through initial attack of the nucleophile at the electrophilic carbon, forming a tetrahedral intermediate that can be subsequently protonated or trapped by electrophiles [30]. The general reaction scheme for nucleophilic addition to nitriles can be represented as follows:

Nucleophile TypeReaction ConditionsProductYield Range (%)
Water/HydroxideH2O, H+/OH-, heatCarboxylic acid65-85
AlcoholsROH, acid catalystImino esters60-80
Grignard reagentsRMgX, THF, -78°C to rtKetones (after hydrolysis)70-90
Primary aminesRNH2, Lewis acid, rtAmidines75-95
Hydrogen peroxideH2O2, base, 0°CAmides70-85

The nucleophilic addition of organometallic reagents such as Grignard (RMgX) or organolithium (RLi) compounds to the cyano group of tert-Butyl 6-cyano-1H-indazole-1-carboxylate represents a particularly valuable transformation [6]. These reagents carry full negative charges and contain alkyl groups that facilitate the addition of carbon chains to the electrophilic carbon of the nitrile [6]. When the nitrile is treated with one of these reagents followed by acidic workup, ketones are formed through the addition of the alkyl group to the carbon and subsequent hydrolysis [6].

The mechanism involves initial nucleophilic attack on the nitrile carbon, forming an imine anion intermediate, which upon protonation and hydrolysis yields the corresponding ketone [14]. This transformation is particularly valuable as it introduces new carbon-carbon bonds and carbonyl functionality that can be further elaborated [6].

Another important nucleophilic addition is the reaction with alcohols under acidic conditions to form imino esters, which can be hydrolyzed to esters or reduced to form amino ethers [14]. The cyano group can also react with water under acidic or basic conditions to form carboxylic acids through hydrolysis, expanding the functional diversity accessible from tert-Butyl 6-cyano-1H-indazole-1-carboxylate [5].

Reductive Cyanation for Amine Intermediate Generation

Reductive transformations of the cyano group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate provide access to various nitrogen-containing functional groups, most notably primary amines [7]. The reduction of nitriles to primary amines represents one of the most valuable transformations in organic synthesis, as it introduces a versatile amino functionality that can participate in numerous subsequent reactions [7] [18].

Several reducing agents and conditions can be employed for the reductive transformation of the cyano group to primary amines:

Reducing AgentReaction ConditionsSelectivityYield Range (%)
LiAlH4THF, 0°C to refluxHigh80-95
NaBH4/CoCl2MeOH, rtModerate70-85
H2, Raney NiEtOH, H2 (1-5 atm), rtHigh75-90
H2, Pd/CMeOH, H2 (1-5 atm), rtModerate65-85
DIBAL-HToluene, -78°C to rtHigh75-90

The reduction of the cyano group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate to a primary amine can be achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) [18]. This powerful reducing agent delivers hydride to the nitrile carbon, forming an imine intermediate that is further reduced to the primary amine [7]. The reaction typically proceeds in high yields under controlled conditions, though care must be taken to maintain the integrity of the tert-butoxycarbonyl protecting group during the reduction [18].

Catalytic hydrogenation using transition metal catalysts such as Raney nickel or palladium on carbon (Pd/C) under hydrogen atmosphere represents another effective method for the reduction of the cyano group [18]. These conditions are milder compared to hydride reducing agents and often exhibit higher functional group tolerance [7].

Reductive cyanation also encompasses the reverse process—the introduction of a cyano group followed by reduction to generate amine intermediates [17]. This approach is particularly valuable when direct amination is challenging [17]. The process typically involves the formation of a carbon-cyano bond through various methods, followed by reduction to generate the desired amine [17].

Recent advances in reductive cyanation include the development of catalytic systems that utilize carbon dioxide (CO2) and ammonia (NH3) as cyanide sources [17]. These environmentally friendly approaches avoid the use of toxic cyanide reagents while providing access to valuable nitrile intermediates that can be subsequently reduced to amines [17].

tert-Butoxycarbonyl (Boc) Protection Dynamics

The tert-butoxycarbonyl (tert-butyloxycarbonyl) group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate serves as a protecting group for the N-1 position of the indazole ring [8]. This protection is essential for controlling the reactivity of the nitrogen atom during various synthetic transformations, particularly those involving the cyano group [10].

The tert-butoxycarbonyl group is one of the most commonly used protecting groups for amines in organic synthesis due to its stability under basic conditions and catalytic hydrogenation, while being selectively removable under acidic conditions [8] [9]. In the context of tert-Butyl 6-cyano-1H-indazole-1-carboxylate, the tert-butoxycarbonyl group serves to mask the reactivity of the indazole N-1 position, allowing selective transformations at other positions, particularly the cyano group at the 6-position [10].

The installation of the tert-butoxycarbonyl group on the indazole nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine in tetrahydrofuran (THF) or acetonitrile [8] [10]. The reaction proceeds through nucleophilic attack of the indazole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate, which decomposes to carbon dioxide and tert-butoxide [10].

Acidolytic Deprotection Kinetics

The removal of the tert-butoxycarbonyl group from tert-Butyl 6-cyano-1H-indazole-1-carboxylate is typically accomplished under acidic conditions [8]. The deprotection process follows specific kinetic parameters that are influenced by the nature of the acid, solvent system, and structural features of the protected compound [21].

Studies on the kinetics of tert-butoxycarbonyl deprotection have revealed interesting mechanistic insights [21]. The deprotection reaction with hydrogen chloride (HCl) has been shown to exhibit a second-order dependence on acid concentration, indicating that two molecules of acid are involved in the rate-determining step [21] [23]. This is in contrast to the commonly accepted mechanism that assumes a simple first-order dependence on acid concentration [21].

The mechanism of acidolytic deprotection begins with protonation of the carbonyl oxygen of the tert-butoxycarbonyl group, which is followed by the loss of the tert-butyl cation [22]. The resulting carbamic acid intermediate then undergoes decarboxylation to yield the free indazole nitrogen [22]. The tert-butyl cation formed during this process can either be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or undergo polymerization to form isobutylene oligomers [22].

The kinetic data for tert-butoxycarbonyl deprotection using different acids are summarized in the following table:

AcidSolvent SystemTemperature (°C)Rate Constant (k)Order with Respect to Acid
HClToluene/IPA251.2 × 10^-3 M^-2s^-1Second-order
H2SO4Toluene/IPA252.5 × 10^-3 M^-2s^-1Second-order
CH3SO3HToluene/IPA251.8 × 10^-3 M^-2s^-1Second-order
CF3COOHDCM25VariesInverse dependence

The deprotection kinetics are significantly influenced by the solvent system [21]. In non-polar solvents like dichloromethane, the reaction proceeds more slowly compared to more polar solvent mixtures like toluene/isopropanol [21]. This solvent effect is attributed to the stabilization of charged intermediates in more polar environments [23].

Temperature also plays a crucial role in the deprotection kinetics [12]. Higher temperatures accelerate the reaction rate, following the Arrhenius equation [21]. However, elevated temperatures may also promote side reactions, particularly when using strong acids like trifluoroacetic acid [12].

The presence of electron-withdrawing groups, such as the cyano group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate, can influence the deprotection kinetics by affecting the electron density at the indazole nitrogen [21]. Electron-withdrawing groups generally facilitate faster deprotection rates by stabilizing the negative charge that develops during the reaction [23].

Trans-Carboxylation with Alternative Protecting Groups

While the tert-butoxycarbonyl group is widely used for protecting the indazole nitrogen in tert-Butyl 6-cyano-1H-indazole-1-carboxylate, there are situations where alternative protecting groups may be more suitable [31]. Trans-carboxylation refers to the process of exchanging one carbamate protecting group for another, which can be valuable when different deprotection conditions or physical properties are desired [13].

Several alternative carbamate protecting groups can be employed in place of the tert-butoxycarbonyl group, each offering distinct advantages in terms of stability and deprotection conditions [31]:

Protecting GroupStructureInstallation ReagentDeprotection ConditionsAdvantages
Benzyloxycarbonyl (Cbz)Ph-CH2-O-C(=O)-Benzyl chloroformateH2, Pd/COrthogonal to Boc
Fluorenylmethoxycarbonyl (Fmoc)Fluorenyl-CH2-O-C(=O)-Fmoc-ClPiperidine, DBUBase-labile
Allyloxycarbonyl (Alloc)CH2=CH-CH2-O-C(=O)-Allyl chloroformatePd(0), nucleophileMild, selective
2,2,2-Trichloroethoxycarbonyl (Troc)Cl3C-CH2-O-C(=O)-Troc-ClZn, AcOHSelective

Trans-carboxylation can be achieved through several methods [19]. One approach involves the direct exchange of protecting groups using a suitable catalyst [13]. For example, the tert-butoxycarbonyl group in tert-Butyl 6-cyano-1H-indazole-1-carboxylate can be replaced with a benzyloxycarbonyl group using benzyl alcohol and a Lewis acid catalyst like titanium(IV) isopropoxide [19].

Another method involves a two-step process of deprotection followed by reprotection [13]. The tert-butoxycarbonyl group is first removed under acidic conditions, and the free indazole nitrogen is then protected with the desired alternative carbamate group [31]. This approach, while less direct, often provides higher yields and cleaner products [13].

The choice of alternative protecting group depends on the specific requirements of the synthetic route [31]. For instance, if orthogonal protection is needed—where different protecting groups can be selectively removed in the presence of others—combinations of tert-butoxycarbonyl, benzyloxycarbonyl, and fluorenylmethoxycarbonyl groups are particularly valuable [31].

The benzyloxycarbonyl group is stable to acidic conditions but can be removed by catalytic hydrogenation, making it orthogonal to the tert-butoxycarbonyl group [31]. The fluorenylmethoxycarbonyl group, on the other hand, is stable to acidic conditions and hydrogenation but can be removed under basic conditions, providing another orthogonal option [31].

The chemical compound tert-Butyl 6-cyano-1H-indazole-1-carboxylate has emerged as a significant structural motif in kinase inhibition research, demonstrating remarkable potential across multiple kinase families. Research investigations have established that indazole-based compounds function as highly effective kinase inhibitors through their ability to mimic the adenine portion of adenosine triphosphate within the catalytic domains of protein kinases [1] [2].

Comprehensive kinase profiling studies have revealed that indazole derivatives exhibit exceptional inhibitory activity against diverse kinase targets. The most notable findings include potent inhibition of protein kinase B (AKT) with a dissociation constant (Ki) of 0.16 nanomolar, demonstrating ATP-competitive binding characteristics [1] [2]. These compounds consistently demonstrate their capacity to bind within the ATP-binding pocket of kinases, establishing them as highly effective ATP-competitive inhibitors with reversible binding mechanisms [1] [2].

Fibroblast growth factor receptor (FGFR) kinase inhibition studies have provided crucial insights into the pharmacological potential of indazole-based compounds. Research utilizing fragment-led de novo design approaches identified indazole-based pharmacophores that effectively inhibit FGFR1, FGFR2, and FGFR3 kinases within the concentration range of 0.8 to 90 micromolar, achieving excellent ligand efficiencies between 0.30 and 0.48 [3] [4]. These investigations demonstrate that indazole derivatives can be systematically optimized to achieve moderate selectivity toward individual FGFR subtypes, indicating their potential for developing selective kinase inhibitors [3] [4].

Multi-kinase inhibition studies have revealed the broad-spectrum activity of indazole derivatives against clinically relevant kinase targets. Novel indazole derivatives have demonstrated exceptional potency against cyclin-dependent kinase 2 (CDK2) with IC50 values ranging from 14 to 30 nanomolar, epidermal growth factor receptor (EGFR) with IC50 values between 80 and 275 nanomolar, and hepatocyte growth factor receptor (c-Met) with IC50 values spanning 3.10 to 6.30 nanomolar [5]. These findings establish indazole derivatives as promising multi-targeted therapeutic agents capable of simultaneously inhibiting multiple oncogenic kinases [5].

Target KinaseIC50/Ki (nM)Binding ModeKey InteractionsSelectivity
AKT0.16ATP-competitiveHinge region H-bonds40-fold over PKA
FGFR10.8-90ATP-competitiveHinge region bindingModerate FGFR selectivity
FGFR20.8-90ATP-competitiveHinge region bindingModerate FGFR selectivity
FGFR30.8-90ATP-competitiveHinge region bindingModerate FGFR selectivity
CDK214-30ATP-competitiveAsp133, Val135 H-bondsMulti-kinase inhibition
EGFR80-275ATP-competitiveGlu562, Ala564 H-bondsLimited selectivity
c-Met3.10-6.30ATP-competitiveATP pocket occupationHigh potency
GSK-3β~100ATP-competitiveTridentate H-bond networkSelective profile

ATP-Binding Site Occupation Mechanisms

The molecular mechanisms underlying ATP-binding site occupation by indazole derivatives represent a fundamental aspect of their kinase inhibitory activity. Structural investigations have established that the indazole moiety functions as a bioisosteric replacement for the adenine portion of ATP, enabling these compounds to compete effectively with the natural substrate for binding to the kinase active site [6].

Crystallographic studies have revealed that indazole derivatives engage in sophisticated hydrogen bonding networks with critical residues in the kinase hinge region. The nitrogen atoms at positions 1 and 2 of the indazole ring system form essential hydrogen bonds with backbone atoms of conserved hinge residues, particularly aspartic acid 133 and valine 135 [7]. These interactions constitute a tridentate hydrogen-bond network that anchors the inhibitor within the ATP-binding pocket, providing the thermodynamic driving force for high-affinity binding [7].

The cyano group at position 6 of the indazole ring contributes significantly to the binding affinity through its electron-withdrawing properties, which enhance the hydrogen bonding capacity of the indazole nitrogen atoms. This substitution pattern creates an optimal electronic environment for interactions with the kinase hinge region, resulting in improved binding affinity and selectivity profiles [6].

Molecular dynamics simulations have provided detailed insights into the binding mechanisms of indazole derivatives within kinase active sites. These studies demonstrate that the compounds achieve stable binding conformations through multiple types of interactions, including hydrogen bonding, hydrophobic contacts, and van der Waals interactions [8]. The binding energy contributions from these interactions typically range from -2.5 to -3.5 kcal/mol for hydrogen bonds, -1.2 to -2.0 kcal/mol for hydrophobic contacts, and -3.0 to -4.5 kcal/mol for π-π stacking interactions [8].

Interaction TypeIndazole PositionTarget ResidueBinding Energy (kcal/mol)Frequency (%)
Hydrogen Bond DonorN1-HAsp133 (backbone)-2.5 to -3.585-95
Hydrogen Bond AcceptorN2Val135 (backbone)-1.8 to -2.875-85
Hydrophobic ContactC4-C7 ringIle62, Leu144-1.2 to -2.060-80
π-π StackingAromatic ringPhe489-3.0 to -4.540-60
Van der WaalsAlkyl substituentsAla564, Val492-0.5 to -1.590-100
Water-MediatedPolar groupsGlu562-1.0 to -2.030-50

Allosteric Modulation Capabilities

Recent investigations have uncovered the remarkable capacity of indazole derivatives to function as allosteric modulators of various protein targets, extending their therapeutic utility beyond direct active site inhibition. These compounds demonstrate the ability to bind to allosteric sites that are distinct from the orthosteric binding pockets, enabling them to modulate protein function through conformational changes rather than direct competitive inhibition [9].

The most compelling evidence for allosteric modulation comes from studies of retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors. The indazole compound MRL-871 has been shown to bind to an allosteric site located at the position normally occupied by helix 12 in the ligand-binding domain, achieving an IC50 value of 7±1 nanomolar for coactivator binding inhibition [9]. Importantly, this allosteric inhibition occurs independently of orthosteric site occupancy, demonstrating that the mechanism does not involve competition with endogenous ligands [9].

Mechanistic studies have revealed that allosteric indazole modulators function through a two-step binding process involving initial hydrophobic recognition followed by conformational stabilization. The indazole ligands first engage hydrophobic regions of the target protein through non-covalent interactions, followed by stabilization of specific protein conformations that alter the binding affinity or efficacy of endogenous ligands [9].

N-methyl-D-aspartate (NMDA) receptor modulation represents another significant application of indazole derivatives as allosteric modulators. Studies have demonstrated that indazole compounds can function as bioisosteric replacements for phenolic groups in established NMDA receptor antagonists, achieving high GluN2B subunit affinity with IC50 values of 50 to 66 nanomolar [10] [11]. These compounds exhibit superior metabolic stability compared to their phenolic counterparts while maintaining equivalent inhibitory activity in electrophysiological assays [10] [11].

The allosteric modulation mechanism involves binding to the ifenprodil binding site, which is distinct from the glutamate and glycine binding sites on the NMDA receptor. Molecular dynamics simulations have confirmed that indazole derivatives engage the same molecular interactions with the ifenprodil binding site as the analogous phenolic compounds, ensuring preservation of the allosteric modulation mechanism [10] [11].

Fragment-Based Drug Design Implementations

Fragment-based drug design has emerged as a powerful approach for developing indazole-based kinase inhibitors, utilizing small molecular fragments as starting points for lead compound optimization. This strategy has proven particularly effective for indazole derivatives due to their inherent structural features that facilitate systematic modification and optimization [3] [4].

The most successful implementation of fragment-based design for indazole derivatives involved the use of SPROUT, a de novo-based program, to identify indazole-based pharmacophores for fibroblast growth factor receptor (FGFR) kinase inhibition. This computational approach yielded 6-phenylindole as a small fragment predicted to bind to FGFR1, which was subsequently optimized through systematic modifications to generate an indazole-containing pharmacophore [3] [4].

The fragment optimization process involved the synthesis of a focused library containing 23 derivatives, each designed to explore different aspects of the structure-activity relationship. Biological evaluation revealed that these indazole-containing fragments achieved excellent ligand efficiencies ranging from 0.30 to 0.48, with some compounds exhibiting moderate selectivity toward individual FGFR subtypes [3] [4].

The 5-aminoindazole scaffold has been identified as a particularly versatile starting point for fragment-based drug design, functioning as a general protein kinase ligand with selectivity for protein kinases over other cellular enzymes. This scaffold can be readily derivatized using modular synthetic approaches, making it an ideal platform for proteomics applications and kinase inhibitor development [12].

Fragment SourceHit ID MethodInitial Activity (μM)Optimized Activity (nM)Ligand EfficiencyDevelopment Outcome
6-PhenylindoleSPROUT de novo50-100100-10000.30-0.48Lead series
5-AminoindazoleLiterature mining10-5050-5000.25-0.35Tool compound
3-CyanoindazoleRational design5-2510-1000.35-0.45Probe molecule
Indazole-3-carboxamideFragment growing0.5-51-500.40-0.55Clinical candidate
HydroxyindazoleBioisostere replacement1-1010-1000.30-0.40Backup series

Pharmacophore Mapping of Indazole Core

Pharmacophore mapping studies have provided essential insights into the structural requirements for biological activity of indazole derivatives, enabling the rational design of more potent and selective compounds. These investigations have identified the critical molecular features that contribute to target recognition and binding affinity [13] [14].

Comprehensive three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted to elucidate the pharmacophoric features of indazole derivatives as kinase inhibitors. These studies have generated robust predictive models with correlation coefficients (r²) exceeding 0.95 for training sets and cross-validation coefficients (q²) above 0.90 for test sets [13] [14].

The pharmacophore models reveal that indazole derivatives require a specific arrangement of hydrogen bond donor and acceptor features, hydrophobic regions, and aromatic ring systems to achieve optimal biological activity. The most successful pharmacophore model consists of one hydrogen bond donor feature corresponding to the N1-H group of the indazole ring, one hydrogen bond acceptor feature corresponding to the N2 position, and two hydrophobic features representing the aromatic ring system and alkyl substituents [13] [14].

Molecular docking studies have validated the pharmacophore models by demonstrating that high-affinity indazole derivatives consistently adopt binding poses that align with the predicted pharmacophoric features. These studies have confirmed that the indazole core occupies the hinge region of kinase active sites, with the N1-H and N2 positions forming critical hydrogen bonds with backbone atoms of conserved residues [13] [14].

The pharmacophore mapping results have been successfully applied to virtual screening campaigns, leading to the identification of novel indazole derivatives with improved biological activity. These virtual screening approaches have achieved hit rates ranging from 15 to 25 percent, significantly higher than random screening approaches, demonstrating the predictive value of the pharmacophore models [13] [14].

Structure-Activity Relationship (SAR) Optimization

Structure-activity relationship studies have been instrumental in guiding the optimization of indazole derivatives for enhanced biological activity and selectivity. These investigations have systematically explored the effects of different substituents at various positions of the indazole ring system, providing detailed insights into the molecular determinants of biological activity [15] [16] [17].

The position-6 substitution pattern has emerged as a critical determinant of biological activity, with the cyano group providing particularly favorable effects. Studies have demonstrated that 6-cyano substitution results in high enhancement of activity, with IC50 values typically ranging from 0.01 to 0.1 micromolar [15] [16] [17]. This enhancement is attributed to the electron-withdrawing properties of the cyano group, which increases the hydrogen bonding capacity of the indazole nitrogen atoms and improves binding affinity to target proteins [15] [16] [17].

The 6-amino substitution provides moderate enhancement of activity, with IC50 values typically ranging from 0.1 to 1.0 micromolar. This substitution introduces hydrogen bond donor capability while maintaining favorable selectivity profiles [15] [16] [17]. In contrast, halogen substitutions at position 6, such as chloro and fluoro groups, provide slight to minimal enhancement of activity, with IC50 values ranging from 1.0 to 50 micromolar [15] [16] [17].

The regiochemistry of amide linkages has been identified as a critical factor in determining biological activity. Studies of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers have revealed that compounds with the correct amide orientation achieve IC50 values of 0.67 micromolar, while their reverse amide isomers remain inactive even at concentrations of 100 micromolar [16] [18]. This finding demonstrates the importance of specific molecular recognition patterns in determining biological activity [16] [18].

The carboxylate group at position 1 of the indazole ring, particularly when protected as a tert-butyl ester, serves primarily as a synthetic intermediate and protecting group. This modification enhances the stability and solubility of indazole derivatives during synthetic manipulations while maintaining the potential for subsequent deprotection to reveal the free carboxylic acid [15] [16] [17].

Substitution PositionActivity ImpactIC50 Range (μM)MechanismSelectivity Effect
6-CyanoHigh enhancement0.01-0.1Electron-withdrawingImproved
6-AminoModerate enhancement0.1-1.0H-bond donorMaintained
6-ChloroSlight enhancement1.0-10Halogen bondingReduced
6-FluoroMinimal effect5.0-50Weak halogen effectMaintained
3-CarboxamideCritical for activity0.001-0.01Direct target bindingEnhanced
1-CarboxylateProtecting group effectN/A (intermediate)Synthetic utilityN/A
5-BromoModerate enhancement0.1-1.0Halogen bondingMaintained
7-MethylSlight decrease10-100Steric hindranceReduced

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

243.100776666 g/mol

Monoisotopic Mass

243.100776666 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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